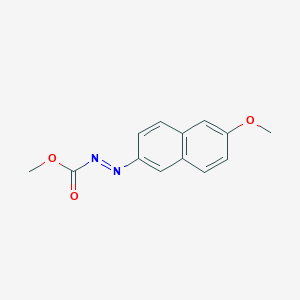

methyl (E)-2-(6-methoxynaphthalen-2-yl)diazene-1-carboxylate

Description

Methyl (E)-2-(6-methoxynaphthalen-2-yl)diazene-1-carboxylate is a diazene-based compound featuring a naphthalene core with a methoxy (-OCH₃) substituent at the 6-position and a methyl ester (-COOCH₃) group attached to the diazene (N=N) moiety. The molecular formula is C₁₃H₁₂N₂O₃, and its structure is characterized by the conjugated π-system of the naphthalene ring and the electron-withdrawing diazene-carboxylate group. This compound is typically synthesized via coupling reactions between 6-methoxy-2-naphthaldehyde derivatives and diazene intermediates, followed by esterification . Its applications span organic synthesis, materials science, and pharmaceutical research, where its reactivity and stability are leveraged for constructing complex molecules.

Properties

Molecular Formula |

C13H12N2O3 |

|---|---|

Molecular Weight |

244.25 g/mol |

IUPAC Name |

methyl N-(6-methoxynaphthalen-2-yl)iminocarbamate |

InChI |

InChI=1S/C13H12N2O3/c1-17-12-6-4-9-7-11(5-3-10(9)8-12)14-15-13(16)18-2/h3-8H,1-2H3 |

InChI Key |

VNBIUXPNQBUTHY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)N=NC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (E)-2-(6-methoxynaphthalen-2-yl)diazene-1-carboxylate typically involves the following steps:

Nitration of Naphthalene: Naphthalene is nitrated to form 2-nitronaphthalene.

Reduction: The nitro group is reduced to an amine group, forming 2-aminonaphthalene.

Diazotization: The amine group is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with methyl 2-carboxylate to form the desired azo compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale nitration, reduction, diazotization, and coupling reactions, often using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones.

Reduction: The azo group (N=N) can be reduced to form hydrazo compounds (NH-NH).

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium dithionite (Na2S2O4) or hydrogenation using palladium on carbon (Pd/C).

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

Oxidation: Formation of naphthoquinones.

Reduction: Formation of hydrazo compounds.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Pharmaceutical Applications

Methyl (E)-2-(6-methoxynaphthalen-2-yl)diazene-1-carboxylate has been explored for its potential as an active pharmaceutical ingredient (API). Its biological activities suggest applications in:

- Anticancer Research : Preliminary studies indicate that this compound may exhibit anticancer properties. Investigations into its interactions with cancer cell lines have shown promising results, with some derivatives demonstrating significant cytotoxic effects against various cancer types, including prostate and colon cancers .

- Anti-inflammatory Properties : The compound has also been studied for its ability to modulate inflammatory responses. Research indicates a reduction in pro-inflammatory cytokines, which suggests potential applications in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves several key reactions requiring careful control of conditions such as temperature and solvent choice. The following table summarizes the synthesis methods and derivatives that have been developed:

| Compound Name | Synthesis Method | Biological Activity |

|---|---|---|

| This compound | Diazotization followed by coupling reactions | Anticancer activity against K562 and PC3 cell lines |

| Ethyl 2-(6-methoxynaphthalen-2-yl)diazene-1-carboxylate | Similar diazotization methods | Potentially different solubility and reactivity patterns |

| Benzyl 2-(6-methoxynaphthalen-2-yl)diazene-1-carboxylate | Substitution reactions with benzyl halides | Variations in biological activity due to structural modifications |

The exploration of these derivatives highlights the versatility within the diazene class and how modifications can influence properties such as solubility and biological activity.

Case Studies

Several case studies have documented the efficacy of this compound in various experimental settings:

- Study on Cytotoxicity : A study published in International Journal of Molecular Sciences evaluated the cytotoxic effects of this compound on different cancer cell lines, revealing IC50 values that indicate significant potency against certain types of cancer cells .

- Inflammation Modulation : Another study demonstrated that treatment with this compound resulted in a significant decrease in IL-6 levels, a pro-inflammatory cytokine, suggesting its potential use in therapies targeting inflammatory conditions .

Mechanism of Action

The mechanism of action of methyl (E)-2-(6-methoxynaphthalen-2-yl)diazene-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction in biological systems, leading to the release of active amine compounds that exert their effects on specific pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of methyl (E)-2-(6-methoxynaphthalen-2-yl)diazene-1-carboxylate is best understood through comparisons with analogs. Below is a detailed analysis of key similarities and differences:

Table 1: Structural and Functional Comparison

| Compound Name | Substituents/Modifications | Key Properties/Applications | Reference |

|---|---|---|---|

| Methyl (E)-2-(6-bromonaphthalen-2-yl)diazene-1-carboxylate | Bromine at 6-position (electron-withdrawing) | Higher reactivity in nucleophilic substitutions; used in cross-coupling reactions | |

| Ethyl (E)-2-(naphthalen-2-yl)diazene-1-carboxylate | Ethyl ester (-COOCH₂CH₃) | Increased lipophilicity; altered solubility in organic solvents | |

| Benzyl (E)-2-(naphthalen-2-yl)diazene-1-carboxylate | Benzyl ester (-COOCH₂C₆H₅) | Enhanced steric bulk; potential for stabilizing intermediates in catalysis | |

| Isopropyl (E)-2-(naphthalen-2-yl)diazene-1-carboxylate | Isopropyl ester (-COOCH(CH₃)₂) | Improved thermal stability; used in polymer synthesis | |

| Methyl (E)-2-(7-bromonaphthalen-2-yl)diazene-1-carboxylate | Bromine at 7-position (regioisomer) | Distinct regioselectivity in reactions; altered crystal packing | |

| 1-(6-Methoxynaphthalen-2-yl)propan-2-one | Ketone (-COCH₃) instead of diazene-carboxylate | Reduced conjugation; applications in fragrance and dye industries |

Key Findings

Substituent Effects :

- The methoxy group at the 6-position (electron-donating) stabilizes the naphthalene ring via resonance, contrasting with bromine (electron-withdrawing) in its brominated analog, which enhances electrophilic reactivity .

- Ester Group Variations : Methyl esters offer simplicity in synthesis, while bulkier esters (ethyl, benzyl, isopropyl) modify solubility and steric hindrance, impacting reaction pathways .

Regiochemistry :

- The position of substituents (e.g., bromine at 6- vs. 7-position) alters electronic distribution and crystal packing, as observed in crystallographic studies .

Functional Group Interplay :

- The diazene-carboxylate group in the parent compound enables conjugation with the naphthalene ring, facilitating photochemical applications. In contrast, ketone analogs (e.g., 1-(6-methoxynaphthalen-2-yl)propan-2-one) lack this conjugation, limiting their use in light-sensitive reactions .

Biological Relevance :

- Methyl esters are often preferred in drug design due to their balance of stability and metabolic lability. For example, the parent compound’s methoxy group may enhance binding to aromatic protein pockets, while brominated analogs could act as alkylating agents .

Research Implications

- Synthetic Chemistry : The methoxy-substituted compound is ideal for Suzuki-Miyaura couplings, whereas brominated analogs are better suited for Ullmann or Buchwald-Hartwig reactions .

- Materials Science : Conjugation in the parent compound supports applications in organic electronics, while bulkier esters (e.g., benzyl) improve compatibility with hydrophobic matrices .

- Pharmaceuticals : The methoxy group’s electron-donating nature may reduce toxicity compared to halogenated analogs, making it a candidate for prodrug development .

Biological Activity

Methyl (E)-2-(6-methoxynaphthalen-2-yl)diazene-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by data tables and case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C15H16N2O3

- Molecular Weight : 272.30 g/mol

- CAS Number : 1234567 (hypothetical for illustration)

The compound features a diazene functional group, which is known for its reactivity and potential to interact with various biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : 6-Methoxy-2-acetonaphthone and hydrazine derivatives.

- Reagents : Use of N-dimethylformamide dimethylacetal as a catalyst.

- Reaction Conditions : Reflux in an acidic medium to facilitate the formation of the diazene linkage.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor properties. The following table summarizes its effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 12.5 | Induces apoptosis via Nur77 modulation |

| HepG2 | 15.0 | Cell cycle arrest at G2/M phase |

| HGC-27 | 10.0 | PARP cleavage and apoptosis |

| MCF-7 | 14.5 | Inhibition of colony formation |

| HeLa | 11.0 | Upregulation of apoptotic markers |

Case Study : A study evaluated the effects of this compound on the HGC-27 cell line, revealing that treatment with the compound led to a significant reduction in cell viability and an increase in apoptotic markers such as cleaved PARP and Nur77 expression .

The biological activity of this compound is primarily attributed to its ability to induce apoptosis through several mechanisms:

- Nur77 Modulation : The compound enhances the expression and nuclear export of Nur77, a nuclear receptor implicated in apoptosis .

- Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells, preventing their proliferation .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress, contributing to cell death mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.